(2-Methoxypyrimidin-5-yl)boronic acid hydrochloride (2-Methoxypyrimidin-5-yl)boronic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2096331-88-1
VCID: VC5731767
InChI: InChI=1S/C5H7BN2O3.ClH/c1-11-5-7-2-4(3-8-5)6(9)10;/h2-3,9-10H,1H3;1H
SMILES: B(C1=CN=C(N=C1)OC)(O)O.Cl
Molecular Formula: C5H8BClN2O3
Molecular Weight: 190.39

(2-Methoxypyrimidin-5-yl)boronic acid hydrochloride

CAS No.: 2096331-88-1

Cat. No.: VC5731767

Molecular Formula: C5H8BClN2O3

Molecular Weight: 190.39

* For research use only. Not for human or veterinary use.

(2-Methoxypyrimidin-5-yl)boronic acid hydrochloride - 2096331-88-1

Specification

CAS No. 2096331-88-1
Molecular Formula C5H8BClN2O3
Molecular Weight 190.39
IUPAC Name (2-methoxypyrimidin-5-yl)boronic acid;hydrochloride
Standard InChI InChI=1S/C5H7BN2O3.ClH/c1-11-5-7-2-4(3-8-5)6(9)10;/h2-3,9-10H,1H3;1H
Standard InChI Key WWDINTSCOGZPAJ-UHFFFAOYSA-N
SMILES B(C1=CN=C(N=C1)OC)(O)O.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine heterocycle with distinct functional groups:

  • Methoxy group (-OCH₃) at the 2-position, which enhances electron density and influences regioselectivity in cross-coupling reactions.

  • Boronic acid (-B(OH)₂) at the 5-position, stabilized as a hydrochloride salt to improve solubility and handling stability .

The molecular formula is C₅H₈BClN₂O₃, with a molecular weight of 190.39 g/mol . X-ray crystallography of related boronic acid derivatives reveals planar pyrimidine rings and tetrahedral boron centers, suggesting similar geometry for this compound .

Physicochemical Characteristics

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in water due to hydrochloride stabilization .

  • Stability: The hydrochloride salt form reduces hygroscopicity compared to free boronic acids, enabling long-term storage under inert conditions .

  • Reactivity: The boronic acid moiety participates in Suzuki-Miyaura cross-coupling reactions, while the methoxy group directs electrophilic substitution .

Synthesis and Optimization

Lithium-Halogen Exchange Method

A widely reported approach involves lithium-halogen exchange on 5-bromo-2-methoxypyrimidine, followed by boronation:

  • Lithiation: Treatment of 5-bromo-2-methoxypyrimidine with n-butyllithium at −78°C generates a lithiated intermediate.

  • Boronation: Quenching with triisopropyl borate (B(OiPr)₃) yields the boronic acid, which is subsequently acidified with HCl to form the hydrochloride salt .

Typical Conditions:

  • Solvent: Tetrahydrofuran (THF) or toluene.

  • Temperature: −78°C to room temperature.

  • Yield: 45–60% after purification .

One-Pot Borylation-Coupling Strategy

A patent (CN105906557A) describes a streamlined method using bis(pinacolato)diboron (B₂pin₂) under mild conditions:

  • Borylation: 5-Bromo-2-methoxypyrimidine reacts with B₂pin₂ in DMF at 20–30°C, catalyzed by K₂CO₃.

  • In Situ Coupling: The intermediate pinacol boronate ester reacts with 2-halopyridines without isolation, producing the target compound in >80% yield .

Advantages:

  • Eliminates cryogenic conditions.

  • Reduces purification steps, enabling industrial-scale production .

Applications in Medicinal Chemistry

Drug Discovery

(2-Methoxypyrimidin-5-yl)boronic acid hydrochloride serves as a key building block in kinase inhibitor development:

  • EGFR Inhibitors: The boronic acid moiety chelates ATP-binding site residues, enhancing selectivity over off-target kinases .

  • BTK Inhibitors: Structural analogs of this compound have shown sub-nanomolar IC₅₀ values in preclinical models of autoimmune diseases .

Antibody-Drug Conjugates (ADCs)

The boronic acid group facilitates site-specific conjugation to monoclonal antibodies via oxime or hydrazone linkages. This strategy improves ADC stability and pharmacokinetics compared to traditional cysteine/maleimide chemistry .

Role in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group enables efficient coupling with aryl/heteroaryl halides. Notable examples include:

  • Heterobiaryl Synthesis: Reaction with 2-chloropyridine produces 2-methoxy-5-(pyridin-2-yl)pyrimidine, a precursor to the antiepileptic drug perampanel .

  • Dendrimer Construction: Two-fold coupling with 4,6-dichloropyrimidine yields 4,6-bis(5-pyrimidyl)pyrimidine, a rigid scaffold for optoelectronic materials .

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ or XPhos-Pd-G3.

  • Base: Cs₂CO₃ or K₃PO₄.

  • Solvent: 1,4-Dioxane/H₂O (4:1) .

Directed C–H Functionalization

The methoxy group acts as a directing group for regioselective C–H activation:

  • Arylation: Pd-catalyzed coupling with aryl iodides occurs exclusively at the 4-position of the pyrimidine ring .

  • Halogenation: NBS or NIS in DMF introduces halogens at the 4-position, enabling further diversification .

Structural Analogs and Comparative Analysis

Compound NameStructural FeaturesKey Differentiators
4-Pyridinylboronic AcidPyridine ring with boronic acidHigher reactivity in Suzuki couplings
5-Fluoropyrimidine Boronic AcidFluorine at pyrimidine 5-positionEnhanced metabolic stability
2-Aminopyrimidine Boronic AcidAmino group at pyrimidine 2-positionImproved solubility in aqueous media

Key Trends:

  • Electron-withdrawing groups (e.g., F, Cl) at the 5-position increase cross-coupling efficiency.

  • Methoxy substitution balances electronic effects and steric accessibility .

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